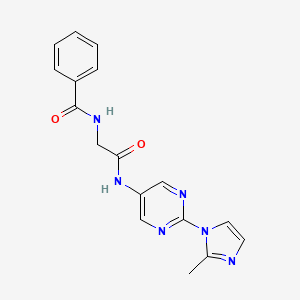

N-(2-((2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-12-18-7-8-23(12)17-20-9-14(10-21-17)22-15(24)11-19-16(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFOJSUIDCPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(phenylformamido)acetamide, is a derivative of imidazole. Imidazole derivatives have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs.

Biological Activity

N-(2-((2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and diabetes management. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising imidazole and pyrimidine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure is critical for its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that play a role in cell proliferation and survival, particularly in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis.

- Protection Against ER Stress : Studies have highlighted its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for maintaining insulin secretion and overall glucose homeostasis.

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress that contributes to various diseases, including diabetes and cancer.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Therapy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, showing promise as a therapeutic agent in oncology. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.

- Diabetes Management : Another research effort focused on the compound's ability to enhance β-cell survival under conditions of ER stress, which is commonly observed in diabetes. The results indicated that the compound could restore normal function to stressed β-cells, thereby improving insulin secretion.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the imidazole and pyrimidine rings could enhance biological potency, suggesting avenues for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally related analogs from the evidence:

Key Observations:

Structural Flexibility vs. Activity: The target compound’s imidazole-pyrimidine core differs from benzimidazole-based analogs (e.g., Compounds 13–19), which exhibit higher melting points (>240°C) and yields (up to 68%) . This suggests benzimidazole derivatives may offer superior synthetic feasibility and thermal stability.

Functional Implications :

- The absence of a benzimidazole ring in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

- Glycinamide derivatives (e.g., ) demonstrate the importance of amide linkers in modulating solubility and CYP inhibition, a feature absent in the target compound .

Synthetic Challenges :

- The target compound’s imidazole substituent may introduce regioselectivity issues during synthesis, unlike benzimidazole analogs, which are more straightforward to functionalize .

Research Findings and Limitations

- Gaps in Data : Direct biological data (e.g., IC50 values, binding assays) for the target compound are unavailable in the provided evidence, limiting functional comparisons.

- Patent Compounds : Example 85’s high molecular weight (591 Da) may hinder bioavailability compared to the target compound’s simpler structure .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-((2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including coupling of imidazole-pyrimidine intermediates with benzamide derivatives. Critical steps include amide bond formation and heterocyclic ring assembly. Optimization requires control of temperature (e.g., 60–80°C for imidazole activation), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., EDCI/HOBt for coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving imidazole, pyrimidine, and benzamide moieties. High-Performance Liquid Chromatography (HPLC) monitors purity (>98% by area normalization). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How should researchers design initial stability studies under varying pH and temperature conditions?

- Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS every 24 hours. Use kinetic modeling (Arrhenius equation) to predict shelf-life. Evidence of imidazole ring hydrolysis at acidic pH (t₁/₂ < 48 hours at pH 2) suggests formulation adjustments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens binding affinities with enzymes (e.g., kinases) by aligning the pyrimidine ring in ATP-binding pockets. MD simulations (>100 ns) assess stability of target-ligand complexes .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across assays) be resolved?

- Answer : Validate assay conditions by standardizing cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hours), and solvent controls (DMSO <0.1%). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers due to cytotoxicity or off-target effects .

Q. What experimental design principles optimize reaction parameters for scale-up synthesis?

- Answer : Apply Design of Experiments (DoE) methodologies (e.g., Box-Behnken design) to evaluate factors like catalyst loading, solvent volume, and stirring rate. Response surface modeling identifies optimal conditions (e.g., 1.2 eq EDCI, 50 mL/g solvent ratio) to maximize yield while minimizing impurities. Pilot-scale trials (1–10 L reactors) validate reproducibility .

Q. How do researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching studies monitor conformational changes in target enzymes. Isotopic labeling (¹⁴C/³H) tracks metabolite formation. Cross-validate with CRISPR-edited cell lines lacking the target enzyme to confirm specificity .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise intermediate characterization (e.g., FTIR for amine intermediates) to avoid cumulative errors .

- Data Conflict Resolution : Use Bland-Altman plots for inter-assay variability analysis and establish SOPs for biological replicates .

- Computational Validation : Cross-reference docking scores with experimental IC₅₀ values to refine scoring functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.